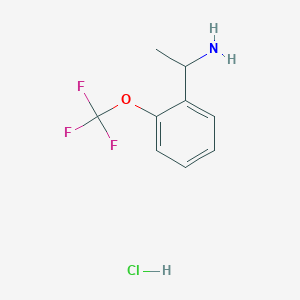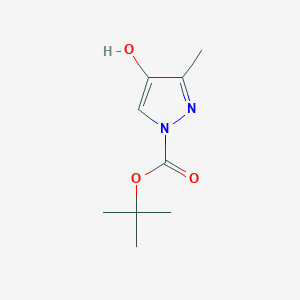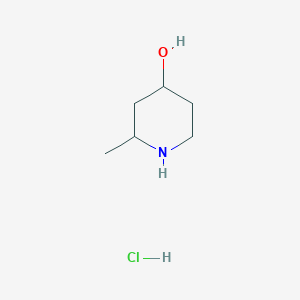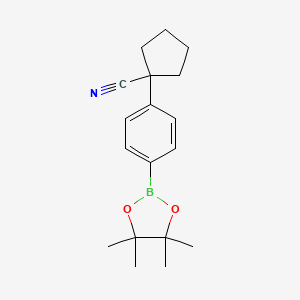
1-(2-(Trifluoromethoxy)phenyl)ethanamine HCl
Overview
Description
“1-(2-(Trifluoromethoxy)phenyl)ethanamine HCl”, also known as palonosetron hydrochloride, is a compound with the CAS Number: 864263-88-7 . It has a molecular weight of 205.18 and 241.64 g/mol. It is a solid substance and is used in antiemetic therapy.
Molecular Structure Analysis
The InChI code for “1-(2-(Trifluoromethoxy)phenyl)ethanamine HCl” is1S/C9H10F3NO.ClH/c10-9(11,12)14-6-8(13)7-4-2-1-3-5-7;/h1-5,8H,6,13H2;1H . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them. Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm^3 . Its boiling point is 48.0±35.0 °C at 760 mmHg . The vapor pressure is 315.0±0.1 mmHg at 25°C . The enthalpy of vaporization is 29.2±3.0 kJ/mol . The flash point is -17.1±25.9 °C . The index of refraction is 1.336 . The molar refractivity is 21.7±0.3 cm^3 . The polar surface area is 35 Å^2 . The polarizability is 8.6±0.5 10^-24 cm^3 . The surface tension is 21.1±3.0 dyne/cm . The molar volume is 104.5±3.0 cm^3 .Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthetic Routes : A study by Luo et al. (2008) details a novel synthetic route for 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanamine, a key intermediate in the production of Silodosin, a medication used for treating benign prostatic hyperplasia. The process involves O-alkylation, reduction, diazotization, acidolysis, etherification, condensation, and hydrazinolysis, starting from 2-nitrochlorobenzene. This method is notable for its convenience and economy (Luo, Chen, Zhang, & Huang, 2008).
Corrosion Inhibition : Verma et al. (2018) researched melamine derivatives as corrosion inhibitors, demonstrating their effectiveness in protecting mild steel in acidic solutions. The study indicates the potential for compounds similar to 1-(2-(Trifluoromethoxy)phenyl)ethanamine HCl in industrial applications (Verma, Haque, Ebenso, & Quraishi, 2018).
Chiral Intermediate Synthesis : Lu et al. (2022) report on the efficient synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate for selective tetrodotoxin-sensitive blockers. Utilizing a bienzyme cascade system, they achieved a high efficiency in product performance with over 99.9% enantiomeric excess. This research opens new avenues for the biosynthesis of chiral amines (Lu et al., 2022).
Complex Formation and DNA Interaction : A study by Wang et al. (2010) on copper ciprofloxacin complexes reveals insights into the structure and interaction of such complexes with DNA. This research suggests potential applications in drug design and molecular biology (Wang, Lin, Hong, Li, Yang, & Lu, 2010).
Medicinal Chemistry and Pharmacology
Antiestrogen Binding Site Study : Brandes, Macdonald, and Bogdanovic (1985) investigated the antiestrogen binding site, finding that certain compounds structurally similar to 1-(2-(Trifluoromethoxy)phenyl)ethanamine HCl could act as ligands for this site. This research may have implications in the development of novel cancer therapies (Brandes, Macdonald, & Bogdanovic, 1985).
Antioxidant and Antidiabetic Properties : Maharramova et al. (2018) synthesized N-substituted tetrahydropyrimidines based on phenylthiourea, demonstrating their potential as inhibitors for enzymes relevant in diabetes and other conditions. These findings highlight the diverse medicinal applications of compounds structurally related to 1-(2-(Trifluoromethoxy)phenyl)ethanamine HCl (Maharramova, Taslimi, Sujayev, Farzaliyev, Durmaz, & Gulcin, 2018).
Mechanism of Action
As a 5-HT3 receptor antagonist, “1-(2-(Trifluoromethoxy)phenyl)ethanamine HCl” is used in antiemetic therapy. It works by blocking the action of serotonin, a natural substance that may cause nausea and vomiting.
Safety and Hazards
properties
IUPAC Name |
1-[2-(trifluoromethoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-6(13)7-4-2-3-5-8(7)14-9(10,11)12;/h2-6H,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMFYUXGADRZSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7,7-Dimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3101546.png)

![N'-[(E)-(4-chlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B3101563.png)


![D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-](/img/structure/B3101588.png)
![(2,3-Dihydro-[1,4]dioxino-[2,3-c]pyridin-5-yl)methanol](/img/structure/B3101597.png)
![4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B3101600.png)


![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]thiophene-3-carboxamide](/img/structure/B3101624.png)
![3-phenyl-7-[(pyridin-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3101627.png)
![3-(2-methoxyphenyl)-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}propanamide](/img/structure/B3101641.png)
![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-(methylsulfanyl)butanoate](/img/structure/B3101659.png)